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4'-Thiouridine 5'-triphosphate -

4'-Thiouridine 5'-triphosphate

Catalog Number: EVT-1582458
CAS Number:
Molecular Formula: C9H15N2O14P3S
Molecular Weight: 500.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-Thiouridine 5'-triphosphate is a modified nucleotide that plays a significant role in biochemical research and applications. It is a derivative of uridine, wherein the oxygen atom at the 4' position of the ribose sugar is replaced by a sulfur atom. This modification can enhance the stability and activity of nucleic acids in various biochemical processes.

Source

4'-Thiouridine 5'-triphosphate can be synthesized from uridine through several chemical processes. It is often derived from 4-thiouridine, which can be obtained via chemical modifications of uridine, typically involving the substitution of the 4-oxo group with a thiol group using reagents such as Lawesson's reagent .

Classification

This compound belongs to the class of nucleoside triphosphates, which are essential for various biological functions, including energy transfer and as substrates for RNA synthesis. It is classified as a nucleotide analog due to its structural modifications compared to natural nucleotides.

Synthesis Analysis

Methods

The synthesis of 4'-thiouridine 5'-triphosphate generally follows a multi-step process, often beginning with the protection of hydroxyl groups on uridine. The key steps include:

  1. Acetylation: The hydroxyl groups are protected using acetyl groups.
  2. Thionation: The 4-oxo group is converted to a thiol group using Lawesson's reagent.
  3. Deacetylation: The acetyl protecting groups are removed to yield free 4-thiouridine.
  4. Phosphorylation: The final step involves the phosphorylation of the 5'-OH group to form the triphosphate using reagents like phosphoryl chloride and pyrophosphate under anhydrous conditions .

Technical Details

The phosphorylation reaction typically employs a one-pot method that allows for efficient conversion with minimal isolation steps. This method has been optimized to ensure high yields and purity of the final product, utilizing chromatographic techniques for purification .

Molecular Structure Analysis

Structure

The molecular structure of 4'-thiouridine 5'-triphosphate consists of:

  • A ribose sugar with a sulfur atom at the 4' position.
  • Three phosphate groups attached to the 5' carbon of the ribose.

This modification alters its biochemical properties compared to standard nucleotides, enhancing its stability against nucleases and improving its incorporation into RNA during transcription processes.

Data

The molecular formula for 4'-thiouridine 5'-triphosphate is C10H14N3O13P3SC_{10}H_{14}N_3O_13P_3S, with a molar mass of approximately 405.18 g/mol.

Chemical Reactions Analysis

Reactions

4'-Thiouridine 5'-triphosphate participates in several biochemical reactions:

  • RNA Synthesis: It serves as a substrate for RNA polymerases, integrating into RNA strands during transcription.
  • Labeling Techniques: It is utilized in metabolic labeling experiments due to its ability to be incorporated into RNA without significant alterations in function .

Technical Details

The incorporation of this nucleotide into RNA can enhance thermal stability and resistance to enzymatic degradation, making it valuable in experimental settings where stability is crucial .

Mechanism of Action

Process

The mechanism by which 4'-thiouridine 5'-triphosphate functions involves its incorporation into RNA during transcription. The presence of sulfur in place of oxygen at the 4' position provides unique interactions with RNA polymerase, potentially altering enzyme kinetics and substrate affinity.

Data

Studies have shown that RNAs containing thiolated nucleotides exhibit enhanced thermal stability and nuclease resistance, which can be advantageous in therapeutic applications and molecular biology techniques .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in various biochemical assays.

Chemical Properties

  • Stability: More stable than unmodified nucleotides against hydrolysis by nucleases.
  • Reactivity: Can participate in phosphorylation reactions and other modifications typical for nucleotides.

Relevant data indicates that its modified structure contributes significantly to its biochemical behavior compared to standard ribonucleotides .

Applications

Scientific Uses

4'-Thiouridine 5'-triphosphate has several applications in scientific research:

  • Metabolic Labeling: Used for labeling RNA in live cells, enabling tracking and analysis of RNA dynamics.
  • Nucleotide Substrate Studies: Investigated as a substrate for various polymerases, providing insights into enzyme mechanisms and substrate specificity .
  • Therapeutic Development: Explored as a potential building block for therapeutic oligonucleotides due to its enhanced stability properties.
Biochemical Synthesis and Incorporation Mechanisms

Enzymatic vs. Chemical Synthesis of 4-Thio-UTP Analogs

The production of 4-Thio-UTP employs distinct enzymatic and chemical pathways, each with characteristic efficiencies and limitations. Chemical synthesis typically follows a multi-step approach starting from uridine. This involves:

  • Acetylation of hydroxyl groups
  • 4-oxo to 4-thio conversion using Lawesson's reagent
  • Global deprotection under basic conditions [1] [10].The rate-limiting phosphorylation step necessitates protected intermediates and yields approximately 40-60% of target compounds after purification [10]. Major challenges include sulfur oxidation during phosphorylation and low overall yields due to protection/deprotection sequences.

In contrast, enzymatic synthesis leverages nucleotide salvage pathways. Purine nucleoside phosphorylases (PNPs) and pyrimidine nucleoside phosphorylases (UPases) catalyze the reversible phosphorolysis of nucleosides, enabling one-pot transglycosylation reactions. ATP regeneration systems coupled with nucleotide kinases (e.g., NMP kinases, NDK) facilitate direct 5'-triphosphorylation:

4-Thiouridine + PRPP ➔ 4sUMP (uracil phosphoribosyltransferase)  4sUMP + ATP ➔ 4sUDP (nucleoside monophosphate kinase)  4sUDP + ATP ➔ 4sUTP (nucleoside diphosphate kinase)  

Enzymatic routes achieve 70-85% yields under mild aqueous conditions (pH 7.5, 37°C) without protective groups [8]. However, substrate promiscuity varies significantly among kinase isoforms, potentially requiring enzyme engineering for optimal 4-Thio-UTP production.

Table 1: Synthesis Method Comparison

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield40-60%70-85%
Steps5-7 (multi-step)2-3 (one-pot)
ByproductsOrganic solvents, reagentsInorganic phosphate
ScalabilityMillimole scaleIndustrial-scale feasible
Key LimitationSulfur oxidation riskKinase specificity

Phosphoramidite-Based Oligoribonucleotide Incorporation Strategies

Solid-phase synthesis using phosphoramidite chemistry enables precise integration of 4-thiouridine into oligoribonucleotides. Key implementation strategies include:

  • Protective group selection: 5'-O-dimethoxytrityl (DMT) with 2'-O-tert-butyldimethylsilyl (TBS) protection prevents undesired side reactions during sulfur introduction. The acid-labile DMT group permits selective 5'-deprotection for chain elongation, while fluoride-labile TBS allows final deprotection under orthogonal conditions [1] [10].
  • Phosphitylation optimization: Coupling of 4-thiouridine phosphoramidite (0.1M in acetonitrile) with solid-support-bound oligonucleotides requires extended reaction times (180s vs. standard 30s) due to steric hindrance from the thiocarbonyl moiety. Coupling efficiencies typically reach 98.5-99.0% per step, marginally lower than unmodified uridine (99.5%) [2].
  • Oxidation control: Standard iodine/water/pyridine oxidation is replaced with tert-butyl hydroperoxide in dichloromethane to prevent sulfur oxidation while forming stable P(V) linkages. This specialized oxidation protocol maintains >98% sulfur integrity [10].

Post-synthesis, ammonia/methylamine (AMA) cleavage (55°C, 10h) simultaneously removes nucleobase protection and releases oligonucleotides from controlled pore glass (CPG) supports. Critical desalting via size-exclusion chromatography removes sulfur oxidation byproducts prior to RNA purification by anion-exchange HPLC.

Table 2: Protective Groups for 4-Thiouridine Incorporation

Protective GroupPositionRemoval ConditionCompatibility with 4sU
Dimethoxytrityl (DMT)5'-OH3% Trichloroacetic acidExcellent
tert-Butyldimethylsilyl (TBS)2'-OHTriethylamine trihydrofluorideGood (monitors for desulfurization)
β-CyanoethylPhosphateConcentrated ammoniaLimited (thiophile risk)
Acetyl (Ac)BaseAMA, 55°CPoor (risk of sulfur migration)

In Vitro Transcription Systems for Site-Specific RNA Labeling

T7 RNA polymerase exhibits remarkable tolerance for 4-Thio-UTP incorporation during in vitro transcription, enabling transcriptome-wide thiolation. Key parameters governing incorporation efficiency include:

  • NTP concentration ratio: Optimal 4-Thio-UTP:UTP substitution occurs at 75:25 ratios, maintaining 85-90% transcription yield relative to unmodified NTPs [3] [6]. Complete UTP replacement diminishes yields by 40-60% due to polymerase pausing at nucleotide stretches requiring structural deformation.
  • Template engineering: Leader sequences (+15 region) enriched in purines (5'-GGGAGACAGAAGAGA-3') significantly enhance incorporation by stabilizing initial transcription complexes. This leader sequence increases 4-Thio-UTP insertion efficiency by 3.5-fold compared to random sequences [3].
  • Magnesium optimization: Elevated Mg²⁺ (8-10 mM vs. standard 5 mM) stabilizes thiophosphoryl-RNA complexes, reducing polymerase dissociation rates during elongation.

Notably, 4-Thio-RNA exhibits enhanced biochemical properties:

RNase A resistance: 50× > natural RNA  [6]  Thermal stability: ΔTm +3.5°C for duplex RNA  Crosslinking efficiency: 30-50% under 365 nm UV  

These characteristics enable applications in SELEX (Systematic Evolution of Ligands by EXponential enrichment), yielding aptamers with sub-nanomolar affinity (e.g., Kd = 4.7 nM against human α-thrombin) [6]. Reverse transcription proceeds faithfully using AMV reverse transcriptase with standard dNTPs, facilitating cDNA synthesis for sequencing applications.

Table 3: Transcription Efficiency Parameters

ConditionStandard UTP75% 4-Thio-UTP100% 4-Thio-UTP
Relative transcription yield100%85-90%40-60%
Processivity (nt/min)22018090
Misincorporation rate1/10,0001/8,5001/7,200
RNase A half-life (min)2100>120

Post-Synthetic Modification Techniques for Thiolated Nucleotide Integration

The thiol group of 4sU-modified RNA enables selective bioconjugation through three primary mechanisms:

  • Disulfide exchange: Reaction with 2-pyridyldithiol reagents (e.g., HPDP-biotin) forms reversible disulfide linkages:
RNA-SH + HOOC-(CH₂)₆-NHCO-(CH₂)₂-S-S-Pyr → RNA-S-S-(CH₂)₂-CONH-(CH₂)₆-COOH + Pyr-SH  

This permits streptavidin-based pulldown with subsequent reductive elution (50mM DTT, pH 8.0) for RNA recovery [2].

  • Alkylation chemistry: Iodoacetamide derivatives facilitate stable thioether bond formation:
RNA-SH + I-CH₂-CONH-Fluorophore → RNA-S-CH₂-CONH-Fluorophore + HI  

Applications include SLAM-seq, where iodoacetamide converts 4sU to S-carboxamidomethyl derivatives, inducing G-to-A transitions in sequencing for RNA decay analysis [1].

  • Oxidative coupling: Sodium periodate (NaIO₄) converts 4sU to reactive sulfenate intermediates for chemoselective ligation with 2,2,2-trifluoroethylamine (TFEA), forming trifluoroethylaminylated cytidine analogs as in TimeLapse-seq [10].

Photocrosslinking remains pivotal for RNA-protein interaction studies. Upon 365 nm irradiation, 4sU generates thiyl radicals that form covalent bonds with proximal proteins (<5Å distance). Subsequent RNase digestion permits identification of crosslinked peptides by mass spectrometry. Raney nickel-mediated cleavage at the C4-S bond releases crosslinked proteins while converting 4sU to uridine for downstream analysis [4].

Table 4: Bioconjugation Reagents for 4sU-Modified RNA

ReagentReaction TypeApplication ExampleEfficiency
N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (HPDP-biotin)Disulfide formationStreptavidin pulldown85-95%
Maleimide-PEG₄-biotinThioether formationFluorescence detection>90%
IodoacetamideAlkylationSLAM-seq mutational signature75-85%
Methylthiosulfonate (MTS) probesDisulfide formationOne-step enrichment80-90%
2,2,2-Trifluoroethylamine (TFEA)Nucleophilic additionTimeLapse-seq conversion to C analogs60-70%

Properties

Product Name

4'-Thiouridine 5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxythiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H15N2O14P3S

Molecular Weight

500.21 g/mol

InChI

InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(29-8)3-23-27(19,20)25-28(21,22)24-26(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

MZIWTHUYWSWPOI-XVFCMESISA-N

Synonyms

4'-thiouridine 5'-triphosphate
4'-thioUTP

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(S2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

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